N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide is a complex organic compound that features a thiadiazole ring substituted with a bromothiophene moiety and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of 5-bromothiophene-2-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This intermediate is reacted with hydrazine to form the hydrazide, which undergoes cyclization with carbon disulfide to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 3-methylphenoxyacetyl chloride to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The bromothiophene moiety can be reduced to the corresponding thiophene derivative.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The bromothiophene moiety may enhance binding affinity or selectivity, while the phenoxyacetamide group can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromothiophen-2-yl)ethan-1-ol
- (5-bromothiophen-2-yl)methylamine
- 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromothiophene and thiadiazole rings provides a versatile scaffold for further modification, while the phenoxyacetamide group enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C15H12BrN3O2S2 |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H12BrN3O2S2/c1-9-3-2-4-10(7-9)21-8-13(20)17-15-18-14(19-23-15)11-5-6-12(16)22-11/h2-7H,8H2,1H3,(H,17,18,19,20) |
InChI Key |
NZUWYAWEUFTHNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(S3)Br |
Origin of Product |
United States |
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